4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl-
Description
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- is a heterocyclic compound featuring a benzoxazinone core modified with chlorine and methyl substituents. The core structure consists of a fused benzene and oxazinone ring, with the ketone group at position 2 (unlike the more commonly studied 4H-3,1-benzoxazin-4-ones). The 6,8-dichloro substitution introduces electron-withdrawing effects, while the 4,4-dimethyl groups likely enhance steric stability. This compound is hypothesized to exhibit herbicidal activity, though its exact mechanism and potency require further investigation .
Properties
CAS No. |
21441-01-0 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
6,8-dichloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |
InChI Key |
MTQBQKRLIDTQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Anthranilic Acid Derivatives and Acetic Anhydride (Adapted from Related Benzoxazinones)
A closely related synthetic approach for 2-methyl-4H-3,1-benzoxazin-4-one, which shares the benzoxazinone core and methyl substitution, involves the cyclization of anthranilic acid with acetic anhydride under reflux conditions:
- Procedure : Anthranilic acid (2-amino benzoic acid) is refluxed with excess acetic anhydride at 35–40 °C for approximately 50–55 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up : Excess acetic anhydride is removed under reduced pressure, and the crude solid is extracted with petroleum ether. The product is then recrystallized from ethanol.
- Yield and Purity : This method yields about 79% of the product with a melting point of 80–82 °C, indicative of good purity.
Though this exact method is for 2-methyl-4H-3,1-benzoxazin-4-one, it provides a foundational route adaptable for 6,8-dichloro and 4,4-dimethyl substitutions by starting with appropriately substituted anthranilic acid derivatives.
Mannich Condensation Approach for Benzoxazine Derivatives
The Mannich reaction, a condensation of phenol, amine, and formaldehyde, is a classical method for synthesizing benzoxazine monomers and related heterocycles. For halogenated benzoxazines:
- One-pot Mannich condensation : Phenols substituted with chlorine atoms and amines undergo condensation with paraformaldehyde under controlled temperatures (80–90 °C) to yield benzoxazine monomers with high yields (90–95%).
- Solvent systems : Mixtures such as toluene/isopropanol or toluene/ethanol are used to optimize solubility and reaction kinetics.
- Chlorine substituent effects : Electron-withdrawing chlorine atoms reduce amine reactivity, requiring careful control of formaldehyde equivalents and reaction temperature to avoid oligomer formation and side reactions.
- Polymerization considerations : Chlorinated benzoxazines exhibit enhanced thermal and fire resistance, relevant for material applications.
While this approach is primarily for benzoxazines, it informs the preparation of benzoxazinones by similar condensation and cyclization principles, especially for chlorinated derivatives.
Cyclization of Salicylamides with Acid Halides
For 4H-3,1-benzoxazin-2-ones, a well-documented method involves:
- Reacting salicylamide derivatives with aroyl chlorides or acid halides in the presence of pyridine as a base.
- The reaction typically proceeds in boiling xylene or other high-boiling solvents.
- This can be a one-step or two-step process where the intermediate amide is first formed and then cyclized under acidic or thermal conditions.
- This method allows the introduction of various substituents, including halogens like chlorine, on the aromatic ring.
- For example, refluxing salicylamide with 6,8-dichloro-substituted acid chlorides can yield the target dichloro-substituted benzoxazinones.
Copper-Catalyzed Tandem Reactions and Carbonylation-Cyclization
Advanced synthetic methods include:
- Copper-catalyzed tandem reactions of o-halobenzamides with bases (e.g., LiOH) and dichloromethane to induce intramolecular cyclization forming benzoxazinones.
- Carbonylation-cyclization reactions of ortho-halophenols with cyanamides or formaldehyde/formic acid mixtures to yield 4H-1,3-benzoxazin-4-ones.
- These methods offer regioselectivity and functional group tolerance, suitable for complex substitutions such as 6,8-dichloro and 4,4-dimethyl groups.
Comparative Data Table of Preparation Methods
Analytical and Characterization Considerations
- NMR Spectroscopy : ^1H-NMR and ^13C-NMR confirm the formation of benzoxazinone ring systems and substitution patterns. For example, characteristic chemical shifts for methylene and methyl groups at the 4,4-position and aromatic protons affected by chlorine substituents.
- IR Spectroscopy : Key absorption bands include carbonyl stretching near 1700 cm^-1 and characteristic benzoxazinone ring vibrations.
- Melting Point : Used for purity assessment; substituted benzoxazinones typically have melting points in the range of 80–150 °C depending on substituents.
- Chromatography : Silica gel column chromatography with ether/petroleum ether mixtures is commonly used for purification.
Summary and Recommendations
The preparation of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- can be effectively achieved by adapting classical benzoxazinone synthesis methods:
- Starting from appropriately substituted anthranilic acid derivatives or salicylamides bearing 6,8-dichloro and 4,4-dimethyl groups.
- Employing cyclization reactions with acetic anhydride or acid halides under reflux.
- Alternatively, Mannich-type condensations with formaldehyde and chlorinated phenols/amines can be used for benzoxazine analogs, guiding conditions for benzoxazinones.
- Advanced catalytic tandem reactions offer regioselectivity and functional group tolerance for complex substitutions.
Careful control of reaction conditions, solvent choice, and purification methods ensures high yield and purity. The presence of chlorine substituents requires attention to reaction kinetics due to their electron-withdrawing effects.
Scientific Research Applications
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Used in the production of polymers and materials with specific properties
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Structure Variations:
- 4H-3,1-Benzoxazin-4-ones (e.g., 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones): Feature a ketone at position 4, enabling reactivity for further derivatization (e.g., conversion to quinazolinones). Demonstrated potent herbicidal activity (IC₅₀ values comparable to 2,4-D) when substituted with halogens at 2- and 4-positions on the benzene ring .
- 3H-Quinazolin-4-ones: Derived from 4H-3,1-benzoxazin-4-ones via amino substitution.
- 4H-3,1-Benzoxathiin-4-ones :
Substituent Effects:
- Halogen Position: In 4H-3,1-benzoxazin-4-ones, 2- and 4-chloro substituents on the benzene ring maximize herbicidal activity (e.g., compounds 3m and 3o, IC₅₀ = 0.12–0.15 μM) .
- Methyl Groups :
Herbicidal Activity:
- 4H-3,1-Benzoxazin-4-ones :
- Target Compound (6,8-dichloro-4,4-dimethyl derivative) :
- Predicted to have moderate activity due to suboptimal halogen positioning. The dimethyl groups may mitigate rapid degradation in field conditions.
Table 1: Comparative Herbicidal Activity (IC₅₀ Values)
| Compound | Substituents | IC₅₀ (μM) | Receptor Affinity |
|---|---|---|---|
| 2,4-Dichloro-4H-benzoxazin-4-one | 2,4-Cl, phenoxymethyl | 0.12 | High (TIR1) |
| 6,8-Dichloro-4,4-dimethyl-4H-benzoxazin-2-one | 6,8-Cl, 4,4-dimethyl | *Pending | Moderate (Predicted) |
| 2,4-D (Control) | Phenoxyacetic acid | 0.10 | High (TIR1) |
Key Differentiators and Challenges
- Substituent Geometry : The 6,8-dichloro arrangement deviates from the optimal 2,4-pattern observed in commercial herbicides, suggesting a need for structural optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4H-3,1-benzoxazin-2-one derivatives, and how can they be optimized for the 6,8-dichloro-4,4-dimethyl variant?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acids with carbonyl-containing reagents. For the dichloro-dimethyl variant, tetrachlorophthalic anhydride and anthranilic acid in refluxing n-butanol (5 hours, 78% yield) is a common route . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control of dichloro intermediates, and recrystallization (ethanol preferred for purity). Monitoring via TLC and IR (C=O stretch at 1730 cm⁻¹) ensures reaction progress .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm carbonyl (C=O) stretches at ~1730 cm⁻¹ and hydroxyl (OH) bands at ~3250 cm⁻¹ .
- 1H NMR : Aromatic protons appear as multiplets (δ 7.5–8.1 ppm); dimethyl groups show singlets (δ 1.2–1.3 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C: ~44.22%, Cl: ~34.8% for C₁₅H₅NO₄Cl₄) .
- TLC : Use silica gel with ethyl acetate/hexane (3:7) to assess purity .
Q. What pharmacological targets are associated with 4H-3,1-benzoxazin-2-one derivatives?
- Methodological Answer : Prior studies highlight inhibition of serine proteases (e.g., human leukocyte elastase, cathepsin G) via acyl-enzyme mechanisms . To identify targets for the dichloro-dimethyl variant:
- Conduct enzyme inhibition assays (e.g., fluorogenic substrates for elastase).
- Use molecular docking to predict binding to protease active sites (e.g., PDB: 1HNE).
- Cross-reference with analogs like 7-substituted amino derivatives, which show nanomolar IC₅₀ values .
Advanced Research Questions
Q. How do steric and electronic effects of the 6,8-dichloro and 4,4-dimethyl substituents influence reactivity toward nucleophiles?
- Methodological Answer :
- Steric Effects : The 4,4-dimethyl groups hinder nucleophilic attack at C-2, requiring polar solvents (DMSO) to reduce steric hindrance .
- Electronic Effects : Electron-withdrawing Cl substituents activate the carbonyl group, favoring hydrazide formation (e.g., reaction with hydrazine hydrate yields hydrazide derivatives at 60–70% yield) .
- Experimental Validation : Compare kinetics of reactions with NH₂OH (nucleophilic) vs. Grignard reagents (electrophilic) under varying temperatures.
Q. How can computational modeling guide the design of derivatives with enhanced protease inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to HLE (PDB: 1HNE). Focus on interactions between Cl substituents and His57 (catalytic triad residue) .
- QSAR : Develop models correlating Cl/CH₃ substitution patterns with IC₅₀ values from literature (e.g., 2-substituted analogs show R² = 0.85 for activity) .
- MD Simulations : Assess stability of acyl-enzyme intermediates over 100 ns trajectories (GROMACS) .
Q. How to resolve contradictions in crystallographic data for benzoxazinone derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
